An In-Depth Technical Guide to Vinylboronic Acid: Structure, Properties, and Applications
An In-Depth Technical Guide to Vinylboronic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Vinylboronic acid, a cornerstone in modern organic synthesis, serves as a versatile building block, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its unique reactivity, especially in palladium-catalyzed cross-coupling reactions, has established it as an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of vinylboronic acid and its derivatives.
Chemical Structure and Properties
Vinylboronic acid (ethenylboronic acid) is an organoboron compound with the chemical formula C₂H₅BO₂. The molecule features a vinyl group directly attached to a boronic acid moiety [-B(OH)₂]. This arrangement of a p-orbital-containing vinyl group adjacent to the vacant p-orbital of the boron atom imparts unique electronic properties and reactivity.
// Nodes for the atoms B [label="B", pos="0,0!"]; O1 [label="O", pos="-1.2,-0.7!"]; H1 [label="H", pos="-1.8,-0.4!"]; O2 [label="O", pos="1.2,-0.7!"]; H2 [label="H", pos="1.8,-0.4!"]; C1 [label="C", pos="0,1.5!"]; H3 [label="H", pos="-0.7,2.2!"]; C2 [label="C", pos="1.2,2.2!"]; H4 [label="H", pos="1.9,1.9!"]; H5 [label="H", pos="1.5,2.9!"];
// Bonds B -- O1; O1 -- H1; B -- O2; O2 -- H2; B -- C1; C1 -- H3; C1 -- C2 [style=double]; C2 -- H4; C2 -- H5; }
Due to its propensity to dehydrate and form a cyclic trimer anhydride (B1165640) (a boroxine), vinylboronic acid is often used in its more stable ester forms, such as the pinacol (B44631) or dibutyl esters. These esters are less prone to self-condensation and are more amenable to purification and handling.
Physical and Chemical Properties
A summary of the key physical and chemical properties of vinylboronic acid and its common derivatives is presented in the table below.
| Property | Vinylboronic Acid | Vinylboronic acid pinacol ester | Vinylboronic acid dibutyl ester |
| Molecular Formula | C₂H₅BO₂ | C₈H₁₅BO₂ | C₁₀H₂₁BO₂ |
| Molecular Weight | 71.87 g/mol [1] | 154.01 g/mol | 184.08 g/mol [2] |
| CAS Number | 4363-34-2[1] | 75927-49-0[3] | 6336-45-4[2] |
| Appearance | White solid | Colorless to yellow liquid | Colorless to yellow liquid |
| Melting Point | 83 °C | N/A | N/A |
| Boiling Point | N/A | 34-35 °C @ 7 mmHg[3] | 35-40 °C @ 0.1 atm[2] |
| Density | N/A | 0.908 g/mL @ 25 °C | 0.835 g/mL @ 25 °C[2] |
| Refractive Index | N/A | n20/D 1.4300 | n20/D 1.4180[2] |
| Solubility | Slightly soluble in water. Soluble in ethanol, DMSO, THF, diethyl ether. | Insoluble in water. | Insoluble in water. |
Spectroscopic Properties
The structural elucidation of vinylboronic acid and its derivatives relies on various spectroscopic techniques.
| Spectroscopy | Vinylboronic Acid | Vinylboronic acid pinacol ester |
| ¹H NMR | Data not readily available due to instability. | δ 5.95-6.15 (m, 2H, =CH₂), 5.75 (dd, 1H, B-CH=), 1.25 (s, 12H, -C(CH₃)₂) |
| ¹³C NMR | Data not readily available. | δ 135.0 (=CH₂), 130.0 (B-CH=), 83.5 (-C(CH₃)₂), 24.8 (-C(CH₃)₂) |
| ¹¹B NMR | ~30 ppm (broad) | ~34 ppm (broad) |
| IR (cm⁻¹) | ~3300 (br, O-H), ~1630 (C=C), ~1350 (B-O) | ~2980 (C-H), ~1630 (C=C), ~1370 (B-O) |
Synthesis
Vinylboronic acid and its esters can be synthesized through several methods. The choice of method often depends on the desired scale, available starting materials, and required purity.
Hydroboration of Acetylene (B1199291)
A common and direct route to vinylboronates is the hydroboration of acetylene or substituted alkynes with a borane (B79455) reagent, such as pinacolborane (HBpin). This reaction typically proceeds with syn-addition of the H-B bond across the triple bond.
Experimental Protocol: Synthesis of Vinylboronic Acid Pinacol Ester via Hydroboration
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Reaction Setup: To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add the alkyne (1.0 equiv) and a suitable solvent (e.g., THF).
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Addition of Reagents: Add the catalyst (e.g., a rhodium or iridium complex, or a metal-free catalyst) to the flask.
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Hydroboration: Slowly add pinacolborane (1.0-1.2 equiv) to the stirred solution at a controlled temperature (often room temperature).
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, remove the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to afford the pure vinylboronic acid pinacol ester.
From Vinyl Grignard Reagents
An alternative method involves the reaction of a vinyl Grignard reagent (vinylmagnesium bromide) with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by hydrolysis or esterification.
Experimental Protocol: Synthesis of Vinylboronic Acid Pinacol Ester from Vinylmagnesium Bromide
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Grignard Formation: Prepare vinylmagnesium bromide in situ from vinyl bromide and magnesium turnings in anhydrous THF under an inert atmosphere.
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Borylation: Cool the Grignard solution to a low temperature (e.g., -78 °C) and slowly add a solution of triisopropyl borate (1.0 equiv) in THF.
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Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir for several hours.
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Hydrolysis/Esterification: Quench the reaction with an acidic aqueous solution (e.g., HCl). For the pinacol ester, after quenching, add pinacol and stir.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the residue by distillation or chromatography.
Reactivity and Applications
The synthetic utility of vinylboronic acid lies in its versatile reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like vinylboronic acid or its esters) and an organic halide or triflate. This reaction is a powerful tool for forming carbon-carbon bonds.
// Nodes for the catalytic cycle Pd0 [label="Pd(0)Ln", shape=ellipse, fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition", shape=diamond, style=rounded, fillcolor="#FFFFFF"]; PdII_halide [label="R-Pd(II)Ln-X", shape=ellipse, fillcolor="#EA4335"]; Transmetal [label="Transmetalation", shape=diamond, style=rounded, fillcolor="#FFFFFF"]; PdII_vinyl [label="R-Pd(II)Ln-Vinyl", shape=ellipse, fillcolor="#4285F4"]; RedElim [label="Reductive\nElimination", shape=diamond, style=rounded, fillcolor="#FFFFFF"];
// Reactants and Products ArylHalide [label="Aryl Halide (R-X)"]; VBA [label="Vinylboronic Acid\n(Vinyl-B(OH)₂)"]; Base [label="Base"]; Product [label="Coupled Product (R-Vinyl)"];
// Edges for the catalytic cycle Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd; OxAdd -> PdII_halide; PdII_halide -> Transmetal; VBA -> Transmetal; Base -> Transmetal; Transmetal -> PdII_vinyl; PdII_vinyl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }
Experimental Protocol: Suzuki-Miyaura Coupling of Vinylboronic Acid Pinacol Ester with an Aryl Bromide
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Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), vinylboronic acid pinacol ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).
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Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
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Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.
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Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
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Work-up: Cool the reaction to room temperature and add water.
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Extraction: Extract the aqueous layer with an organic solvent.
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Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
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Purification: Remove the solvent in vacuo and purify the crude product by column chromatography.
Other Applications
Beyond the Suzuki-Miyaura reaction, vinylboronic acids and their derivatives are employed in:
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Chan-Lam Coupling: For the formation of carbon-nitrogen and carbon-oxygen bonds.
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Conjugate Additions: As nucleophiles in Michael-type additions.
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Polymer Synthesis: As monomers in polymerization reactions to create functional polymers.
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Bioorthogonal Chemistry: Vinylboronic acids have been shown to participate in inverse-electron-demand Diels-Alder reactions with tetrazines, providing a tool for bioconjugation.
Stability and Storage
A significant challenge in working with vinylboronic acid is its tendency to polymerize, especially upon storage or heating. This is due to the vinyl group's susceptibility to radical polymerization. To mitigate this, the following precautions are recommended:
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Use of Esters: As mentioned, using the more stable pinacol or other dialkyl esters is highly advisable.
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Inhibitors: Commercial preparations of vinylboronic acid esters often contain a radical inhibitor, such as phenothiazine (B1677639) or butylated hydroxytoluene (BHT), to prevent polymerization.
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Storage Conditions: Store vinylboronic acid and its esters at low temperatures (refrigerated or frozen) in a dark, airtight container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, heat, and oxygen.
Conclusion
Vinylboronic acid and its esters are powerful and versatile reagents in modern organic chemistry. Their ability to participate in a wide range of transformations, most notably the Suzuki-Miyaura cross-coupling, makes them invaluable for the construction of complex molecular architectures. While their stability requires careful handling and storage, the synthetic advantages they offer to researchers in academia and industry, particularly in the field of drug development, are undeniable. A thorough understanding of their properties, synthesis, and reactivity is crucial for leveraging their full potential in innovative synthetic strategies.
